molecular formula C18H17N9O B2422257 N-(1-([1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-イル)-2-フェニル-2H-1,2,3-トリアゾール-4-カルボキサミド CAS No. 2034382-26-6

N-(1-([1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-イル)-2-フェニル-2H-1,2,3-トリアゾール-4-カルボキサミド

カタログ番号: B2422257
CAS番号: 2034382-26-6
分子量: 375.396
InChIキー: ZVNJGSOPDDEZEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N9O and its molecular weight is 375.396. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

感染症は依然として重大な健康上の課題であり、新しい抗菌剤の開発が不可欠です。 研究者らは、トリアゾロ[4,3-a]ピラジン誘導体を合成し、その抗菌活性を評価しました 。これらの化合物の中で、いくつかはグラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌の両方に対して中等度から良好な抗菌効果を示しました。特に、化合物2eは、第一選択薬であるアンプシリンと同等の優れた抗菌活性を示しました。これらの誘導体の構造活性相関も調べられました。

複素環式窒素系

窒素含有複素環は、天然物、合成薬物、および機能性材料において重要な役割を果たしています。医薬品分野では、これらの化合物は様々な薬物の重要な構成要素となっています。 例えば、クロルプロマジン(精神病に使用)、カプトプリル(高血圧に使用)、デロラゼパム(不安に使用)、イソニアジド(結核に使用)はすべて、窒素含有複素環部分を含んでいます .

潜在的な創薬

トリアゾロ[4,3-a]ピラジン誘導体の合成と特性評価は、創薬の可能性を開きます。これらの化合物は、多様な薬理活性を有する新規薬物の設計のための足場として役立ちます。 研究者は、抗腫瘍剤、抗菌剤、抗ウイルス剤、抗不安剤など、様々な治療分野におけるその可能性を探求し続けています .

メカノケミカル合成

2022年には、1,2,4-トリアゾロ[1,5-a]ピリジンを得るためのメカノケミカル法が開発されました。 このアプローチは、酢酸銅によって促進される[3 + 2]環化付加反応を介した、アジニウム-N-イミンとニトリルの反応を含むものでした .

作用機序

Target of Action

The primary targets of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 by N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide affects several biochemical pathways. It disrupts the signaling pathways that promote cell growth and survival, leading to a halt in the growth of cells . Additionally, it affects the pathways involved in angiogenesis, reducing the formation of new blood vessels .

Pharmacokinetics

The compound’s ability to inhibit the growth of cells suggests that it is able to reach its targets within the body

Result of Action

The result of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide’s action is the inhibition of cell growth and angiogenesis . It achieves this by binding to and inhibiting the activity of c-Met and VEGFR-2, key proteins in these processes . This leads to a halt in the growth of cells and a reduction in the formation of new blood vessels .

生物活性

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrazine moiety and a pyrrolidine ring. Its molecular formula is C15H16N8O2C_{15}H_{16}N_{8}O_{2} with a molecular weight of 340.34 g/mol. The structural uniqueness of this compound is attributed to the presence of multiple heterocycles which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The triazole and pyrazine rings are known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

In Vitro Studies

Recent research has evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, suggesting that the compound may be effective in targeting these malignancies .

Comparative Studies

In comparison with other known inhibitors:

Compound IC50 (μM)
Foretinib0.019
N-(1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide0.090

This table illustrates that while N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide shows competitive inhibitory activity against c-Met kinase, the new compound exhibits comparable potency against cancer cell proliferation .

Case Studies

Several case studies highlight the potential application of this compound in therapeutic settings:

  • Study on A549 Cells : The compound was shown to induce late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells, indicating its potential as an anti-cancer agent.
  • MCF-7 and HeLa Cells : Similar cytotoxic effects were observed in MCF-7 and HeLa cells, reinforcing the compound's broad-spectrum efficacy against different cancer types.

特性

IUPAC Name

2-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c28-18(15-10-21-27(24-15)14-4-2-1-3-5-14)22-13-6-8-25(11-13)16-17-23-20-12-26(17)9-7-19-16/h1-5,7,9-10,12-13H,6,8,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNJGSOPDDEZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。